1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-10(15)16-17/h1-6H,7H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGXDQDKOEEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200027 | |
| Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177281-31-0 | |
| Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177281-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Cyclocondensation: The initial step involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents to form pyrazole derivatives.
Industrial Production: Industrial production methods often employ catalytic processes to enhance yield and selectivity.
Chemical Reactions Analysis
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine undergoes several types of chemical reactions:
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potentially novel properties.
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Structure | Applications |
|---|---|---|
| 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine | Structure | Building block in synthesis |
| 4-(Trifluoromethyl)benzylamine | Structure | Intermediate in drug synthesis |
| 3-(Trifluoromethyl)pyrazole | Structure | Antimicrobial properties |
Biology
Research has indicated potential biological activities of this compound, including antimicrobial and anti-inflammatory effects. Studies have demonstrated that derivatives of pyrazole can exhibit significant activity against various pathogens, making them candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a crucial role in biological efficacy.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate or active ingredient. Its unique properties make it suitable for developing drugs targeting specific diseases, particularly those requiring compounds with improved pharmacokinetic profiles.
Table 2: Potential Drug Development Applications
| Target Disease | Compound Type | Mechanism of Action |
|---|---|---|
| Bacterial Infections | Antimicrobial Agent | Inhibition of bacterial cell wall synthesis |
| Inflammatory Diseases | Anti-inflammatory Agent | Modulation of inflammatory pathways |
| Cancer | Anticancer Agent | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
- Substituent Effects: The benzyl group in the target compound introduces flexibility compared to the rigid aryl linkage in 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine . This may enhance binding to shallow protein pockets. Halogenation (e.g., Cl, F in and ) increases electronegativity and hydrophobicity, improving interactions with hydrophobic enzyme pockets .
Amine Position :
Trifluoromethyl Group :
Physicochemical Properties
- Molecular Weight : The target compound (242.22 g/mol) is heavier than simpler analogs like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (165.12 g/mol), which may impact bioavailability .
- Lipophilicity: The trifluoromethyl-benzyl group in the target compound increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration .
Biological Activity
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine is a pyrazole derivative notable for its unique trifluoromethyl substitution, which enhances its lipophilicity and metabolic stability. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C11H10F3N3
- Molecular Weight : 241.21 g/mol
- CAS Number : 1240572-94-4
Biological Activities
The biological activity of this compound has been explored through various studies, indicating potential applications in pharmacology.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives inhibit cell proliferation in various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 1 summarizes the cytotoxic activities of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| OSU-03012 | HCT-116 | 20 |
| OSU-03012 | MCF-7 | 30 |
| OSU-03012 | HeLa | 25 |
The IC50 values indicate the concentration required for 50% inhibition of cell viability, demonstrating the efficacy of these compounds in targeting cancer cells.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. For example, OSU-03012, a compound derived from a similar structure, was shown to inhibit p21-activated kinases (PAKs), which are crucial for regulating cell motility and proliferation. The inhibition of PAK activity led to reduced phosphorylation of AKT and subsequent effects on cell survival and migration .
Case Studies
A notable study investigated the effects of a related compound on thyroid cancer cells. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through a mechanism involving PAK inhibition. This study highlights the potential of pyrazole derivatives in treating various cancers by targeting specific signaling pathways .
Comparative Analysis with Similar Compounds
When compared to other trifluoromethyl-substituted pyrazoles, such as 4-(trifluoromethyl)benzylamine and 3-(trifluoromethyl)pyrazole, this compound exhibits unique biological profiles due to its specific substitution pattern. This structural uniqueness influences both its chemical reactivity and biological activity, making it a valuable candidate for further research .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by trifluoromethylbenzyl group introduction. Key steps include alkylation using trifluoromethyl-substituted benzyl halides and coupling reactions under palladium/copper catalysis. Reaction parameters like temperature (35–100°C), solvent choice (DMF, THF), and base (Cs₂CO₃, NaH) significantly affect yield and purity . Optimization of these conditions, including chromatographic purification, is critical for scalability .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the trifluoromethyl group and pyrazole ring substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies amine and C-F stretching modes. X-ray crystallography may resolve structural ambiguities in polymorphic forms .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity (IC₅₀ values). Follow with cytotoxicity screening (MTT assay) in cancer cell lines. Use fluorescence polarization or surface plasmon resonance (SPR) for real-time interaction studies with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (pH, temperature) or compound purity. Validate results using orthogonal assays (e.g., biochemical vs. cellular assays) and ensure structural integrity via NMR and HPLC. Cross-reference with computational docking studies to predict binding modes and identify critical residues for interaction .
Q. What strategies optimize regioselectivity during the introduction of the trifluoromethylbenzyl group?
- Methodological Answer : Use directing groups (e.g., boronic esters) on the pyrazole ring to control substitution patterns. Transition-metal catalysts (Pd/Cu) enhance regioselectivity in cross-coupling reactions. Solvent polarity (e.g., DMF vs. toluene) and temperature gradients can also steer reaction pathways toward desired products .
Q. How does the trifluoromethyl group’s position (ortho vs. para) on the benzyl moiety affect biological activity?
- Methodological Answer : The ortho-substituted trifluoromethyl group (as in this compound) may sterically hinder target binding compared to para-substituted analogs. Conduct comparative molecular dynamics simulations to analyze steric effects and hydrophobic interactions. Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What computational methods predict metabolic stability and toxicity of this compound?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic pathways (e.g., cytochrome P450 interactions). Molecular docking with homology models of hepatic enzymes identifies potential reactive metabolites. Pair these predictions with in vitro microsomal stability assays (e.g., liver microsomes) for validation .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s fluorinated structure?
- Methodological Answer : Fluorinated compounds often exhibit nonlinear pharmacokinetics due to high lipophilicity. Use logP calculations to guide dose ranges. Include negative controls (non-fluorinated analogs) and test multiple concentrations (e.g., 0.1–100 µM) in triplicate. Monitor for off-target effects via counter-screening against unrelated enzymes .
Q. What statistical approaches are robust for analyzing contradictory bioactivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., batch effects, solvent choice). Use Bayesian hierarchical models to integrate data from disparate studies. Sensitivity analysis can isolate experimental parameters (e.g., incubation time) most influencing variability .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield Range | 17–65% (optimized conditions) | |
| logP (Predicted) | 2.8–3.5 (indicative of moderate lipophilicity) | |
| ¹⁹F NMR Chemical Shift | δ -62 to -65 ppm (CF₃ group) | |
| IC₅₀ (Enzyme Inhibition) | 50–200 nM (kinase targets) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
